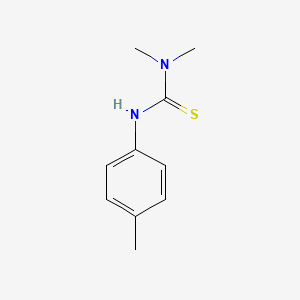
N-Dansyl-D-ala-gly-4-nitro-phe-gly
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Dansyl-D-ala-gly-4-nitro-phe-gly involves the coupling of dansyl chloride with D-alanine, followed by sequential addition of glycine, 4-nitrophenylalanine, and another glycine residue. The reaction typically occurs in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate peptide bond formation .
Industrial Production Methods
These methods allow for the efficient and scalable production of peptides with high purity .
Análisis De Reacciones Químicas
Types of Reactions
N-Dansyl-D-ala-gly-4-nitro-phe-gly undergoes various chemical reactions, including:
Oxidation: The nitro group on the phenylalanine residue can be reduced to an amino group under specific conditions.
Substitution: The dansyl group can be substituted with other fluorescent tags to modify the peptide’s properties
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium dithionite for reduction and various coupling agents for substitution reactions. The reactions typically occur under mild conditions to preserve the integrity of the peptide .
Major Products
The major products formed from these reactions include modified peptides with altered fluorescent properties or different functional groups, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N-Dansyl-D-ala-gly-4-nitro-phe-gly is widely used in scientific research for various applications:
Chemistry: As a fluorogenic substrate, it is used to study enzyme kinetics and mechanisms, particularly those involving enkephalinase
Biology: It is used to investigate the role of enkephalins in pain regulation and emotional responses
Medicine: The compound is used in drug discovery and development to identify potential inhibitors of enkephalinase, which could be therapeutic targets for pain management
Industry: It is used in the development of diagnostic assays and analytical techniques for detecting enzyme activity
Mecanismo De Acción
N-Dansyl-D-ala-gly-4-nitro-phe-gly exerts its effects by acting as a substrate for enkephalinase. The enzyme cleaves the peptide bond between glycine and 4-nitrophenylalanine, resulting in the release of a fluorescent product. This reaction allows researchers to monitor enzyme activity and study the enzyme’s role in various biological processes .
Comparación Con Compuestos Similares
Similar Compounds
N-Succinyl-Gly-Gly-Phe-p-nitroanilide: Another fluorogenic substrate used to study enzyme activity
D-Ile-Pro-Arg-p-nitroanilide dihydrochloride: A substrate used in similar enzymatic studies
Uniqueness
N-Dansyl-D-ala-gly-4-nitro-phe-gly is unique due to its specific structure, which allows it to be selectively cleaved by enkephalinase. This specificity makes it a valuable tool for studying the enzyme’s activity and its role in biological processes .
Propiedades
IUPAC Name |
2-[[(2S)-2-[[2-[[(2R)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propanoyl]amino]acetyl]amino]-3-(4-nitrophenyl)propanoyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N6O9S/c1-17(32-44(42,43)24-9-5-6-20-21(24)7-4-8-23(20)33(2)3)27(38)29-15-25(35)31-22(28(39)30-16-26(36)37)14-18-10-12-19(13-11-18)34(40)41/h4-13,17,22,32H,14-16H2,1-3H3,(H,29,38)(H,30,39)(H,31,35)(H,36,37)/t17-,22+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHGGGACSSHXPY-VGSWGCGISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)NCC(=O)O)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)NCC(=O)O)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N6O9S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
628.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,3-Dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B3025238.png)
![2,4-dimethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B3025240.png)








